molecular formula C9H18N2 B2545096 (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287318-78-7

(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine

货号 B2545096
CAS 编号: 2287318-78-7
分子量: 154.257
InChI 键: WASJWOLYSGWLQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine, also known as BPPH, is a novel compound that has gained significant attention in the field of medicinal chemistry. BPPH possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery.

作用机制

The mechanism of action of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce cell death, and inhibit the activity of acetylcholinesterase. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to possess neuroprotective properties and can improve cognitive function.

实验室实验的优点和局限性

One of the advantages of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its unique bicyclic structure, which makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has also been found to exhibit promising activity against a variety of diseases. However, one of the limitations of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its limited availability, which can make it difficult to perform large-scale experiments.

未来方向

There are several future directions for the research and development of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. One direction is to explore its potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as a drug candidate for the treatment of drug-resistant cancer. Additionally, future research could focus on improving the synthesis method of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine to increase its availability for large-scale experiments.
In conclusion, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has gained significant attention in the field of medicinal chemistry. It possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of other diseases.

合成方法

The synthesis of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3-buten-2-ol to form the corresponding ester. The ester is then reacted with hydrazine hydrate to yield (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

科学研究应用

(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Parkinson's disease.

属性

IUPAC Name

(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-7(2)8-4-9(5-8,6-8)11-10/h7,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASJWOLYSGWLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。